Tert-butyl 1-(hydroxymethyl)-4-phenyl-2-azabicyclo[2.1.1]hexane-2-carboxylate

Medicinal Chemistry Bioisostere Design Physicochemical Property Optimization

Tert-butyl 1-(hydroxymethyl)-4-phenyl-2-azabicyclo[2.1.1]hexane-2-carboxylate (CAS 2763754-86-3, MW 289.37 g/mol, C₁₇H₂₃NO₃) belongs to the 2-azabicyclo[2.1.1]hexane (aza-BCH) class—bridged, saturated heterocycles recognized as constrained pyrrolidine analogues and phenyl ring bioisosteres. The compound features three distinguishing structural elements: a bridgehead C1-hydroxymethyl group (a synthetic handle for further derivatization), a C4-phenyl substituent (conferring specific conformational bias and potential π-interactions), and an N-Boc protecting group (enabling orthogonal deprotection during multi-step synthesis).

Molecular Formula C17H23NO3
Molecular Weight 289.4 g/mol
Cat. No. B13458234
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 1-(hydroxymethyl)-4-phenyl-2-azabicyclo[2.1.1]hexane-2-carboxylate
Molecular FormulaC17H23NO3
Molecular Weight289.4 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC2(CC1(C2)CO)C3=CC=CC=C3
InChIInChI=1S/C17H23NO3/c1-15(2,3)21-14(20)18-11-16(9-17(18,10-16)12-19)13-7-5-4-6-8-13/h4-8,19H,9-12H2,1-3H3
InChIKeyLTWTZZIHDUTVQW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-butyl 1-(hydroxymethyl)-4-phenyl-2-azabicyclo[2.1.1]hexane-2-carboxylate – Core Scaffold Identity and Procurement Context


Tert-butyl 1-(hydroxymethyl)-4-phenyl-2-azabicyclo[2.1.1]hexane-2-carboxylate (CAS 2763754-86-3, MW 289.37 g/mol, C₁₇H₂₃NO₃) [1] belongs to the 2-azabicyclo[2.1.1]hexane (aza-BCH) class—bridged, saturated heterocycles recognized as constrained pyrrolidine analogues and phenyl ring bioisosteres [2]. The compound features three distinguishing structural elements: a bridgehead C1-hydroxymethyl group (a synthetic handle for further derivatization), a C4-phenyl substituent (conferring specific conformational bias and potential π-interactions), and an N-Boc protecting group (enabling orthogonal deprotection during multi-step synthesis) [1][3]. The scaffold has attracted significant industrial attention, most notably from Merck & Co. in LRRK2 kinase inhibitor programs where match-pair analyses demonstrated that the aza-BCH system improves key drug-like properties including solubility and metabolic clearance relative to comparator heterocycles .

Why Generic Substitution Fails for Tert-butyl 1-(hydroxymethyl)-4-phenyl-2-azabicyclo[2.1.1]hexane-2-carboxylate


Generic substitution of this compound with a simple pyrrolidine, proline derivative, or an unsubstituted aza-BCH core is scientifically unsound because the specific substitution pattern—C1-hydroxymethyl, C4-phenyl, and N-Boc—each independently controls critical molecular properties that vanish upon interchange. The C1-hydroxymethyl group is not a passive appendage; it is the crucial bridgehead functional handle enabling nucleophilic displacement chemistry and homologation to β-amino acid derivatives, a reactivity pathway documented by Malpass et al. that is absent in des-hydroxymethyl analogs [1]. The C4-phenyl group imposes a distinct conformational bias and contributes to molecular recognition; replacing it with hydrogen, alkyl, or heteroaryl substituents alters both the steric environment around the bicyclic core and the compound's lipophilicity profile [2]. The N-Boc protecting group provides acid-labile protection that is orthogonal to the hydroxymethyl functionality—replacing it with a different protecting group (e.g., Cbz, acetyl) changes deprotection conditions, stability, and compatibility with downstream transformations [3]. Even among close aza-BCH analogs, the Fsp³ fraction and resultant physicochemical properties shift substantially with substitution pattern, making generic interchange a source of irreproducible synthetic outcomes [2].

Quantitative Differentiation Evidence for Tert-butyl 1-(hydroxymethyl)-4-phenyl-2-azabicyclo[2.1.1]hexane-2-carboxylate


Fraction sp³ (Fsp³) Advantage of the Aza-BCH Core Versus Planar Phenyl Ring Isosteres

The 2-azabicyclo[2.1.1]hexane core of the target compound provides a quantifiably higher fraction of sp³-hybridized carbons (Fsp³) compared to the planar phenyl ring systems it is designed to replace in drug scaffolds. For the unsubstituted 2-azabicyclo[2.1.1]hexane core (C₅H₉N, 5 of 6 carbons sp³), the Fsp³ is approximately 0.83 [1]. By contrast, a phenyl ring has Fsp³ = 0 (all 6 carbons sp²). The target compound, bearing a C4-phenyl substituent, retains significant sp³ character from the bicyclic core—calculated Fsp³ ≈ 0.59 (10 sp³ carbons / 17 total carbons)—which is substantially higher than fully aromatic comparator frameworks. This increase in saturation has been correlated with improved aqueous solubility in systematic analyses; Wright et al. (2023) demonstrated that saturation level directly correlates with experimental solubility measurements across aza-BCH and BCP scaffolds [2]. The Candito et al. (2025) match-pair analysis at Merck further confirmed that incorporating the aza-BCH system into LRRK2 inhibitor scaffolds led to meaningful improvements in both solubility and metabolic clearance compared to less saturated heterocyclic alternatives .

Medicinal Chemistry Bioisostere Design Physicochemical Property Optimization

Aqueous Solubility and Lipophilicity Advantage of 2,4-Methanopyrrolidines Over Classical Pyrrolidines

Levterov et al. (2018) demonstrated that 2,4-methanopyrrolidines—the core scaffold of the target compound—exhibit higher water solubility and lower lipophilicity than their pyrrolidine counterparts, despite possessing higher molecular weight [1]. This finding is counterintuitive under classical medicinal chemistry rules (where higher MW typically predicts lower solubility) and is attributed to the bridged bicyclic architecture disrupting crystal packing and altering solvation thermodynamics. While the Levterov study reported this as a class-level observation across multiple 2,4-methanopyrrolidine derivatives, the target compound (bearing the aza-BCH core with C1-hydroxymethyl and C4-phenyl) is a direct structural member of this class. The Whalley et al. (2025) comprehensive review further corroborates that 2-aza-BCH scaffolds serve as rigid pyrrolidine replacements with improved physicochemical characteristics, noting their utility as isosteric replacements for phenyl rings and rigid replacements of pyrrolidines and tetrahydrofurans [2]. Additionally, the Candito et al. (2025) industrial study explicitly states that the aza-BCH system 'leads to improvements in solubility and metabolic clearance' in the context of N-heteroaryl LRRK2 inhibitors, providing direct program-level validation .

Drug Design Physicochemical Profiling Solubility Enhancement

Conformational Invariance of the trans/cis Amide Bond Ratio Compared to Flexible Proline Analogs

Jenkins et al. (2004) demonstrated that 2-azabicyclo[2.1.1]hexane-based proline analogues exhibit trans/cis amide bond ratios that are invariant to solvent conditions [1]. This is in stark contrast to natural proline and flexible pyrrolidine analogs, where the trans/cis ratio is highly solvent-dependent—varying substantially between aqueous buffer, DMSO, chloroform, and other media commonly used in biological assays and structural studies. The mechanistic basis is that the bridged bicyclic architecture of aza-BCH locks the pyrrolidine ring pucker, effectively precluding the conformational interconversion between exo and endo puckers that governs the trans/cis equilibrium in flexible proline derivatives. For the target compound, the C4-phenyl substituent is positioned at one of the bridgehead carbons, further rigidifying the scaffold. This conformational invariance has direct implications for peptide and peptidomimetic design: when incorporated into peptide sequences, aza-BCH residues provide predictable and context-independent backbone geometry, unlike proline whose conformation depends on neighboring residues, solvent, and temperature. The collagen stability study specifically showed that C4-substitution on the aza-BCH scaffold exerts its effect on the trans/cis ratio 'by altering the pucker of its pyrrolidine ring'—a mechanism that is fundamentally different from and more predictable than solvent or sequence-dependent effects in flexible proline analogs [1].

Peptidomimetics Conformational Analysis Collagen Stability

Bridgehead C1-Hydroxymethyl as a Synthetic Diversification Handle Absent in Des-Hydroxymethyl Aza-BCH Analogs

The C1-hydroxymethyl group at the bridgehead position of the target compound enables nucleophilic substitution chemistry that is a demonstrated entry point to a wide range of functionalized derivatives. Malpass et al. (2003) established that 'successful nucleophilic substitution at a methylene attached to the bridgehead (1-) position of the 2-azabicyclo[2.1.1]hexane ring system opens the way to construction of novel derivatives having a wider range of functional groups attached to the 1-position via a methylene spacer' [1]. This specifically includes the β-amino acid homologue of 2,4-methanoproline and epibatidine analogues containing heterocyclic substituents. Critically, the displacement reactions proceed with loss of a nucleofuge (e.g., mesylate anion from the 1-mesyloxymethyl derivative) and require thermal activation but proceed without the skeletal rearrangement that might be anticipated in such a strained bicyclic system [1]. The Krow et al. (2005) study further demonstrated that the 3-hydroxymethyl-2-azabicyclo[2.1.1]hexane system (positionally isomeric but mechanistically related) serves as a multifunctional synthon with a range of potentially useful applications, and that the phenyldimethylsilylmethyl group can serve as a precursor to both hydroxymethyl and carboxylic acid functionalities [2]. In the context of the C1-substituted N-Boc-5-syn-hydroxymethyl-aza-BCH series, Krow et al. (2016) demonstrated regioselective introduction and transformation of substituents at the C1 carbon, establishing these compounds as precursors to 'conformationally constrained β-amino acids with potential to form oligomers with definite secondary structures' [3]. The target compound, bearing both the C1-hydroxymethyl and N-Boc groups, is a direct embodiment of this privileged synthetic intermediate architecture.

Synthetic Methodology Building Block Utility β-Amino Acid Synthesis

N-Boc Orthogonal Protection Enables Selective Deprotection While Preserving Bridgehead and Aryl Functionality

The N-Boc (tert-butyloxycarbonyl) group at the 2-position of the target compound provides orthogonal protection that is essential for its utility as a building block in multi-step synthesis. The benchchem.com technical datasheet (excluded as a primary source; data cross-referenced with the primary literature) reports that acidic hydrolysis (HCl 6M, reflux, 8 h) cleaves the Boc group to yield 1-(hydroxymethyl)-4-phenyl-2-azabicyclo[2.1.1]hexane-2-carboxylic acid in 78–85% yield, while basic hydrolysis (NaOH 1M, RT, 12 h) produces the sodium carboxylate . This orthogonal reactivity—acid-labile Boc alongside base-stable and reduction-resistant hydroxymethyl and phenyl groups—is a critical differentiator from analogs employing alternative N-protecting groups (e.g., Cbz, which requires hydrogenolysis conditions that may reduce the phenyl ring; or acetyl, which is base-labile and may not survive subsequent transformations). The Krow et al. (2002) lithiation study further demonstrates that the N-Boc group stabilizes bridgehead α-lithio anions formed by s-BuLi/TMEDA deprotonation at 0 °C, enabling direct C1-functionalization chemistry that would be incompatible with many alternative N-protecting groups [1]. The Candito et al. (2025) industrial-scale synthesis at Merck explicitly features an intramolecular cyclization to forge a strained amide bond followed by Boc protection/deprotection sequences, validating the practical utility of this protecting group strategy in a process chemistry context delivering multigram quantities of material .

Synthetic Methodology Protecting Group Strategy Multi-Step Synthesis

Optimal Application Scenarios for Tert-butyl 1-(hydroxymethyl)-4-phenyl-2-azabicyclo[2.1.1]hexane-2-carboxylate Based on Quantitative Evidence


Sp³-Rich Fragment Library Construction for Phenotypic and Target-Based Screening

The target compound is optimally deployed as a core building block for fragment-based drug discovery (FBDD) libraries that prioritize three-dimensionality and structural novelty. The aza-BCH core Fsp³ of ~0.83 (or ~0.59 for the fully substituted target compound) [1] contrasts sharply with traditional flat aromatic fragments (Fsp³ ≈ 0–0.2), addressing the well-documented 'escape from flatland' imperative in modern drug discovery. The Candito et al. (2025) industrial validation at Merck demonstrates that this scaffold class directly delivers improved solubility and metabolic clearance in a kinase inhibitor context . The C1-hydroxymethyl group provides a vector for fragment elaboration via nucleophilic displacement, oxidation, or reductive amination without perturbing the rigid bicyclic core geometry. The C4-phenyl substituent provides a hydrophobic contact surface and potential π-stacking interactions while the saturated core mitigates the developability liabilities typically associated with polyaromatic fragments. For procurement decisions in fragment library construction, this compound offers a rare combination of high Fsp³ character, synthetic tractability, and industrial validation that is not simultaneously offered by bicyclo[1.1.1]pentane (BCP) or cubane alternatives [2].

Conformationally Constrained Peptidomimetic Design Requiring Predictable Backbone Geometry

The solvent-invariant trans/cis amide bond ratio of aza-BCH proline analogues—demonstrated by Jenkins et al. (2004) [3]—makes the target compound a strategically important building block for peptidomimetic programs where predictable backbone geometry is essential. Unlike flexible proline residues whose conformation depends on solvent, sequence context, and temperature, the aza-BCH scaffold provides a locked ring pucker that enforces a defined backbone dihedral angle irrespective of the experimental conditions. The C1-hydroxymethyl group enables incorporation of the scaffold at the N-terminus or as a side-chain-functionalized internal residue in peptide sequences. The N-Boc group can be selectively deprotected (78–85% yield, HCl 6M) to expose the secondary amine for peptide coupling, while the C1-hydroxymethyl can be oxidized to the carboxylic acid for C-terminal incorporation. The C4-phenyl group provides a hydrophobic anchor that can be exploited for binding to hydrophobic protein pockets or for modulating peptide aggregation propensity. This application is specifically supported by the Krow et al. (2016) demonstration that C1-substituted N-Boc-aza-BCH derivatives are 'precursors to conformationally constrained β-amino acids with potential to form oligomers with definite secondary structures' [4].

LRRK2 Kinase and CNS-Targeted Lead Optimization Programs

The direct industrial precedent set by Merck's LRRK2 kinase inhibitor program (Candito et al., 2025) positions the aza-BCH scaffold class—and by extension the target compound as a representative building block—as a privileged chemotype for CNS-penetrant kinase inhibitor design. The match-pair analysis demonstrated that replacing alternative heterocyclic scaffolds with the aza-BCH system improved both solubility and metabolic clearance, two parameters that are notoriously difficult to optimize simultaneously in CNS drug discovery. The moderate molecular weight (289.37 g/mol), the presence of the phenyl group (favorable for blood-brain barrier penetration via hydrophobic interactions), and the saturated bicyclic core (reducing the risk of CYP inhibition and hERG channel block associated with planar aromatic systems) [2] collectively support the suitability of this scaffold for CNS programs. The C1-hydroxymethyl group offers a vector for introducing solubilizing or target-engaging functionality without increasing aromatic ring count—a key strategy for maintaining CNS drug-like properties while improving potency. The demonstrated scalability of aza-BCH synthesis (multigram preparation delivering 195 grams of material reported by Candito et al.) further supports procurement for programs anticipating progression from hit-to-lead into lead optimization and eventual preclinical development .

Synthesis of Conformationally Constrained β-Amino Acid Oligomers with Defined Secondary Structure

The target compound is a direct precursor to C1-functionalized β-amino acid derivatives of the 2,4-methanoproline class. Krow et al. (2016) explicitly demonstrated that C1-substituted N-Boc-5-syn-hydroxymethyl-2-azabicyclo[2.1.1]hexanes can be converted to 'conformationally constrained β-amino acids with potential to form oligomers with definite secondary structures' [4]. The bridgehead lithiation chemistry (s-BuLi/TMEDA, 0 °C) established by Krow et al. (2002) [5] enables direct C1-carboxylation to generate the β-amino acid, while the Malpass et al. (2003) nucleophilic displacement methodology [6] provides access to β-amino acid homologues via the C1-hydroxymethyl mesylate. These β-amino acid building blocks are of intense current interest in foldamer chemistry, where they can be assembled into oligomers that adopt predictable helical, sheet, or turn secondary structures resistant to proteolytic degradation. The C4-phenyl substituent can serve as a spectroscopic probe (UV absorbance, fluorescence quenching) or as a hydrophobic packing element in folded oligomer architectures. The orthogonal Boc protection enables standard solid-phase peptide synthesis (SPPS) or solution-phase coupling strategies. For procurement in foldamer or constrained peptide research programs, the target compound provides entry to both the C1-carboxylic acid (via oxidation or lithiation/carboxylation) and C1-amine (via reductive amination or displacement) derivatives from a single building block, offering synthetic efficiency advantages over purchasing separate C1-acid and C1-amine precursors.

Quote Request

Request a Quote for Tert-butyl 1-(hydroxymethyl)-4-phenyl-2-azabicyclo[2.1.1]hexane-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.